molecular formula C14H10BrF3 B8322848 2-(Trifluoromethyl)benzhydryl bromide

2-(Trifluoromethyl)benzhydryl bromide

Cat. No.: B8322848
M. Wt: 315.13 g/mol
InChI Key: DSCVUPRIQQQPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)benzyl bromide (CAS: 395-44-8, molecular formula: C₈H₆BrF₃) is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with a trifluoromethyl (-CF₃) group at the ortho position. This electron-withdrawing group significantly influences the compound’s reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions . It is frequently employed in the preparation of thiocyanates, pharmaceuticals, and fluorinated polymers .

Properties

Molecular Formula

C14H10BrF3

Molecular Weight

315.13 g/mol

IUPAC Name

1-[bromo(phenyl)methyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10BrF3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16,17)18/h1-9,13H

InChI Key

DSCVUPRIQQQPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Reactivity Trends :

  • Ortho isomer : Slower reactions due to steric hindrance but useful in controlled syntheses.
  • Meta/Para isomers : Faster kinetics in SN2 displacements due to reduced steric bulk .

Functional Group Analogues: Substitution of Bromine or Trifluoromethyl

Halogen Variants

Compound Name CAS Number Molecular Formula Key Differences
2-(Trifluoromethyl)benzyl chloride 21742-00-7 C₈H₆ClF₃ Chloride is less reactive than bromide in SN2 reactions due to weaker leaving-group ability .
2-(Trifluoromethyl)benzyl iodide Not reported C₈H₆IF₃ Iodide analogues (hypothetical) would exhibit faster reactivity but lower stability.

Trifluoromethylthio vs. Trifluoromethyl

Compound Name CAS Number Molecular Formula Key Differences
2-(Trifluoromethylthio)benzyl bromide 238403-52-6 C₈H₆BrF₃S The -SCF₃ group introduces sulfur-based resonance effects, increasing oxidative instability but enhancing electrophilicity .
4-Fluoro-2-(trifluoromethyl)benzyl bromide 206860-48-2 C₈H₅BrF₄ Additional fluorine at the para position further increases electron withdrawal, accelerating hydrolysis rates compared to non-fluorinated analogues .

Benzhydryl vs. Benzyl Bromides

Benzhydryl bromides (e.g., diphenylmethyl bromide, CAS: 776-74-9) feature two aryl groups attached to the reactive carbon, making them secondary alkyl halides. In contrast, benzyl bromides are primary.

Property 2-(Trifluoromethyl)benzyl Bromide Benzhydryl Bromide
Reactivity Faster SN2 reactivity (primary) Slower SN2, favors SN1 due to carbocation stability .
Applications Synthesis of small molecules Pharmaceuticals (e.g., Diphenhydramine precursor) .
Steric Effects Moderate High (bulky diphenyl groups) .

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